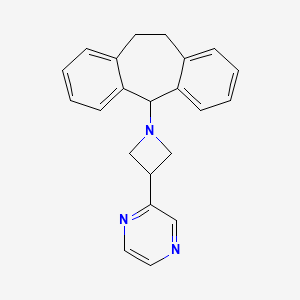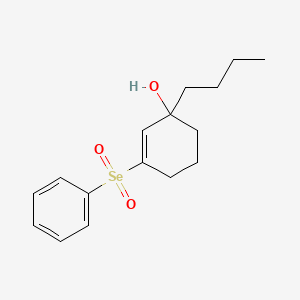
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol is an organic compound that features a benzeneselenonyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a benzeneselenonyl chloride with a suitable nucleophile, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the selenonyl group to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzeneselenonyl group or the cyclohexene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield selenoxides, while reduction can produce selenides. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The cyclohexene ring provides structural stability and facilitates binding to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzeneselenonyl derivatives and cyclohexene-based molecules. Examples are:
- 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-one
- 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-amine
Uniqueness
What sets 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol apart is its specific combination of the benzeneselenonyl group with the cyclohexene ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
79681-30-4 |
|---|---|
Formule moléculaire |
C16H22O3Se |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
1-butyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3Se/c1-2-3-11-16(17)12-7-10-15(13-16)20(18,19)14-8-5-4-6-9-14/h4-6,8-9,13,17H,2-3,7,10-12H2,1H3 |
Clé InChI |
MVPPRYMIWLQECT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)



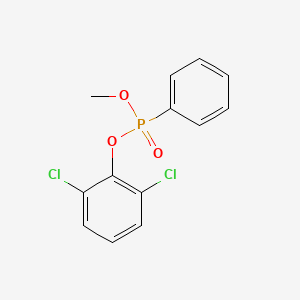

![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
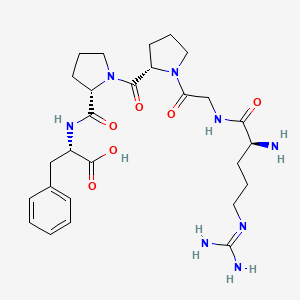

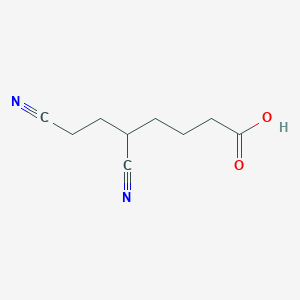
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
